3-Chlorobutyl isopropyl ether 3-Chlorobutyl isopropyl ether
Brand Name: Vulcanchem
CAS No.: 2703-40-4
VCID: VC20484165
InChI: InChI=1S/C7H15ClO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H15ClO
Molecular Weight: 150.64 g/mol

3-Chlorobutyl isopropyl ether

CAS No.: 2703-40-4

Cat. No.: VC20484165

Molecular Formula: C7H15ClO

Molecular Weight: 150.64 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorobutyl isopropyl ether - 2703-40-4

Specification

CAS No. 2703-40-4
Molecular Formula C7H15ClO
Molecular Weight 150.64 g/mol
IUPAC Name 3-chloro-1-propan-2-yloxybutane
Standard InChI InChI=1S/C7H15ClO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5H2,1-3H3
Standard InChI Key BSINTXBUDUXQLI-UHFFFAOYSA-N
Canonical SMILES CC(C)OCCC(C)Cl

Introduction

Chemical Structure and Nomenclature

3-Chlorobutyl isopropyl ether (IUPAC name: 3-chlorobutoxypropane) consists of a four-carbon butyl chain with a chlorine atom at the third carbon, bonded to an isopropyl group through an ether linkage. Its molecular formula is C₇H₁₅ClO, with a molecular weight of 150.64 g/mol. The structure is as follows:

CH3CH2CH(Cl)CH2-O-CH(CH3)2\text{CH}_3\text{CH}_2\text{CH(Cl)CH}_2\text{-O-CH(CH}_3\text{)}_2

The compound’s nomenclature follows IUPAC rules, prioritizing the longest carbon chain (butyl) and specifying substituents (chlorine at position 3). The ether functional group is denoted by the suffix "-oxy."

Physical and Chemical Properties

While experimental data for 3-chlorobutyl isopropyl ether are scarce, properties can be extrapolated from structurally similar compounds like diisopropyl ether (CAS 108-20-3) and chlorinated hydrocarbons .

Hypothesized Physical Properties

PropertyValue (Estimated)Basis for Estimation
Boiling Point145–160°CHigher than diisopropyl ether (68°C) due to increased molecular weight and chlorine’s polarity.
Density0.95–1.05 g/mLComparable to chlorinated ethers like 1-chlorobutoxyethane.
Solubility in WaterLow (<1 g/L)Analogous to diisopropyl ether (9 g/L at 20°C) .
Flash Point40–50°CLower flammability than diisopropyl ether (−29°F) due to chlorine’s electron-withdrawing effects.
LogP (Partition Coefficient)~2.8Higher hydrophobicity than diisopropyl ether (LogP 2.4) due to chlorine.

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include C-O-C stretching (~1100 cm⁻¹), C-Cl stretching (~600–800 cm⁻¹), and C-H stretches (2800–3000 cm⁻¹).

  • NMR:

    • ¹H NMR: δ 1.0–1.5 (isopropyl methyl groups), δ 3.4–3.7 (ether -O-CH₂-), δ 4.1–4.3 (chlorinated -CHCl-).

    • ¹³C NMR: δ 70–75 (ether oxygen-bearing carbon), δ 45–50 (chlorinated carbon).

Synthesis Methods

The Williamson ether synthesis is a plausible route for preparing 3-chlorobutyl isopropyl ether, leveraging alkoxide and haloalkane precursors .

Proposed Reaction Scheme

CH3CH2CH(Cl)CH2OH+NaOCH(CH3)2CH3CH2CH(Cl)CH2-O-CH(CH3)2+NaOH\text{CH}_3\text{CH}_2\text{CH(Cl)CH}_2\text{OH} + \text{NaOCH(CH}_3\text{)}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH(Cl)CH}_2\text{-O-CH(CH}_3\text{)}_2 + \text{NaOH}

Conditions:

  • Solvent: Dry diethyl ether or tetrahydrofuran.

  • Temperature: 0–25°C.

  • Catalyst: None required; base (NaH) may accelerate deprotonation.

Challenges and Optimization

  • Side Reactions: Elimination to form alkenes competes with substitution. Low temperatures and polar aprotic solvents favor the desired pathway.

  • Purification: Distillation under reduced pressure to isolate the product from unreacted alcohols.

Reactivity and Stability

Peroxide Formation

Like diisopropyl ether , 3-chlorobutyl isopropyl ether is susceptible to peroxide formation upon prolonged exposure to air. Stabilizers such as 2,6-di-tert-butyl-4-methylphenol (BHT) may be added to inhibit oxidation.

Nucleophilic Substitution

The chlorine atom at the 3-position renders the compound reactive in SN2 reactions. For example:
C7H15ClO+NaOHC7H15OH+NaCl\text{C}_7\text{H}_{15}\text{ClO} + \text{NaOH} \rightarrow \text{C}_7\text{H}_{15}\text{OH} + \text{NaCl}

Combustion

Combustion products likely include CO₂, H₂O, and HCl, posing environmental and health risks.

Hazard TypeDetails
FlammabilityModerate (flash point ~40°C); incompatible with strong oxidizers.
ToxicityPotential irritant to eyes/skin; limited data on systemic toxicity.
Peroxide RiskHigh; requires regular testing and stabilizer additives .

Future Research Directions

  • Experimental Characterization: Determine boiling point, solubility, and spectral data.

  • Toxicological Studies: Assess acute and chronic exposure risks.

  • Stabilizer Efficacy: Evaluate BHT and alternatives for peroxide suppression.

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